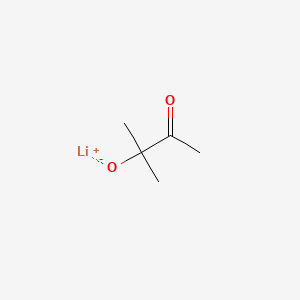
2-Butanone, 3-hydroxy-3-methyl-, lithium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 3-hydroxy-3-methyl-, lithium salt typically involves the reaction of 3-hydroxy-3-methyl-2-butanone with a lithium reagent. One common method is the reaction of 3-hydroxy-3-methyl-2-butanone with lithium ethoxide. The reaction is carried out under controlled conditions to ensure the formation of the desired lithium salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Butanone, 3-hydroxy-3-methyl-, lithium salt undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur, where the lithium ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halides or other nucleophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Butanone, 3-hydroxy-3-methyl-, lithium salt has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Butanone, 3-hydroxy-3-methyl-, lithium salt involves its interaction with various molecular targets and pathways. The lithium ion can interact with enzymes and proteins, affecting their activity and function. The compound’s unique structure allows it to participate in specific chemical reactions, influencing biological processes and chemical transformations .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-3-methyl-2-butanone: The parent compound without the lithium ion.
Dimethylacetylcarbinol: Another name for 3-hydroxy-3-methyl-2-butanone.
Methylacetoin: A similar compound with slight structural differences.
Uniqueness
2-Butanone, 3-hydroxy-3-methyl-, lithium salt is unique due to the presence of the lithium ion, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where lithium’s properties are advantageous .
Properties
CAS No. |
137720-38-8 |
|---|---|
Molecular Formula |
C5H9LiO2 |
Molecular Weight |
108.1 g/mol |
IUPAC Name |
lithium;2-methyl-3-oxobutan-2-olate |
InChI |
InChI=1S/C5H9O2.Li/c1-4(6)5(2,3)7;/h1-3H3;/q-1;+1 |
InChI Key |
XBIFWYTVLHVBSL-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CC(=O)C(C)(C)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















